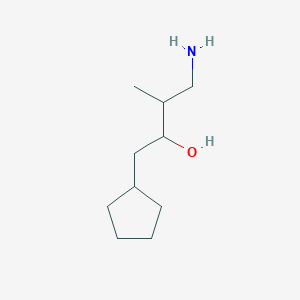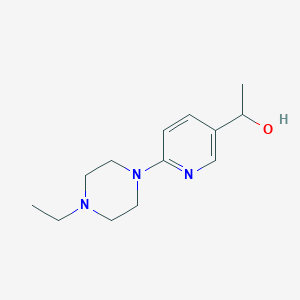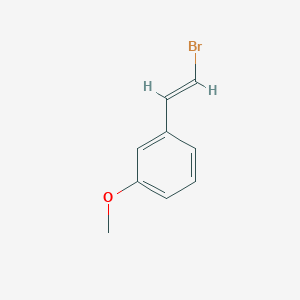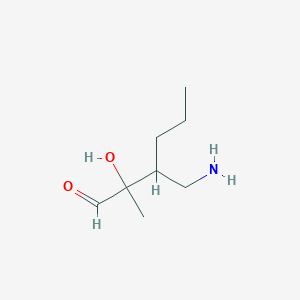
2,5,5-Trimethylcyclohexane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,5-Trimethylcyclohexane-1-sulfonyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its cyclohexane ring structure substituted with three methyl groups and a sulfonyl chloride functional group. Its unique structure imparts distinct chemical properties, making it valuable for specific synthetic and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trimethylcyclohexane-1-sulfonyl chloride typically involves the chlorosulfonation of 2,5,5-trimethylcyclohexanol. The reaction is carried out using chlorosulfonic acid (HSO3Cl) under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous flow of reactants through a reactor system. This method ensures consistent product quality and higher yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2,5,5-Trimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
2,5,5-Trimethylcyclohexane-1-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including dyes, agrochemicals, and surfactants.
Mecanismo De Acción
The mechanism of action of 2,5,5-Trimethylcyclohexane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
- 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride
- Phenylsulfonyl chloride
- Methanesulfonyl chloride
Comparison: 2,5,5-Trimethylcyclohexane-1-sulfonyl chloride is unique due to its cyclohexane ring structure with three methyl groups, which imparts steric hindrance and influences its reactivity. Compared to other sulfonyl chlorides, it offers distinct selectivity in reactions and is particularly useful in synthesizing sterically hindered sulfonyl derivatives.
Propiedades
Fórmula molecular |
C9H17ClO2S |
|---|---|
Peso molecular |
224.75 g/mol |
Nombre IUPAC |
2,5,5-trimethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-7-4-5-9(2,3)6-8(7)13(10,11)12/h7-8H,4-6H2,1-3H3 |
Clave InChI |
BTAPNVDTUKFZLY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1S(=O)(=O)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid](/img/structure/B13648492.png)


![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)




![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)
![4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide](/img/structure/B13648541.png)
![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)

